An In-Depth Technical Guide to the Chemical Properties of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole
An In-Depth Technical Guide to the Chemical Properties of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the chemical properties of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, a molecule that synergistically combines the biologically significant 1,3-thiazole scaffold with a sterically hindered phenolic ether moiety. While direct experimental literature on this specific compound is nascent, this document extrapolates its characteristics from established principles of thiazole and hindered phenol chemistry. We will explore a robust synthetic pathway, predict its spectroscopic signature, and delve into the reactivity of the molecule, highlighting the interplay between its two core structural components. Furthermore, this guide will discuss its potential applications in medicinal chemistry and materials science, particularly leveraging its inherent antioxidant capabilities and the proven therapeutic relevance of the thiazole nucleus.
Introduction: A Molecule of Convergent Interest
The rational design of novel chemical entities often involves the strategic combination of pharmacophores or functional groups with well-defined properties. The structure of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole represents a compelling example of this approach, uniting a versatile heterocyclic core with a potent antioxidant and stabilizing moiety.
The Thiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This scaffold is a cornerstone in drug discovery, present in a wide array of FDA-approved drugs.[2] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, engaging in crucial hydrogen bonding and pi-stacking interactions with biological targets.[3] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2]
The 2,6-Di-tert-butylphenol Moiety: Steric Hindrance and Antioxidant Prowess
The 3,5-di-tert-butyl-4-methoxyphenyl group is an ether derivative of 2,6-di-tert-butylphenol, a classic example of a sterically hindered phenol.[4] These compounds are renowned for their exceptional antioxidant capabilities.[5][6] The bulky tert-butyl groups flanking the phenolic oxygen (or in this case, the methoxy group) create significant steric hindrance. This structural feature allows the molecule to efficiently scavenge free radicals by donating a hydrogen atom (from the parent phenol) to form a stable, non-reactive phenoxyl radical, which is sterically prevented from participating in further propagation reactions.[5] This property makes them valuable as stabilizers in polymers, fuels, and, increasingly, as functional groups in drug design to mitigate oxidative stress.[4][7][8]
Rationale and Significance of the Target Compound
The conjugation of the thiazole ring with the hindered methoxyphenyl group in 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole creates a hybrid molecule with significant potential. This structure is anticipated to possess the biological activities associated with 4-aryl-thiazoles while incorporating the potent radical-scavenging and stabilizing properties of the hindered phenol ether. The methoxy group, as opposed to a hydroxyl, enhances metabolic stability by preventing rapid glucuronidation or sulfation, a common metabolic pathway for phenols.[9] This guide will elucidate the chemical underpinnings that make this compound a promising candidate for further investigation in drug development and materials science.
Synthesis and Spectroscopic Elucidation
A logical and efficient synthesis is paramount for the exploration of any new chemical entity. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[10][11]
Proposed Synthetic Pathway: The Hantzsch Thiazole Synthesis
The most direct route to 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole involves the condensation of 2-bromo-1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one with a simple thioamide, such as thioformamide.
Step 1: Bromination of the Aryl Ketone. The synthesis begins with the α-bromination of 1-(3,5-di-tert-butyl-4-methoxyphenyl)ethan-1-one. This is a standard electrophilic substitution at the α-carbon of a ketone, typically achieved using bromine in a suitable solvent like acetic acid or chloroform.
Step 2: Hantzsch Cyclocondensation. The resulting α-haloketone is then reacted with thioformamide. The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[11]
Figure 1: Proposed synthetic workflow for 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole.
Predicted Spectroscopic Characterization
The structural features of the target molecule give rise to a predictable spectroscopic signature. The following table summarizes the expected data based on analyses of analogous compounds like 4-phenyl-1,3-thiazole and molecules containing the 3,5-di-tert-butyl-4-methoxyphenyl moiety.[12][13]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | - Aromatic Protons (Phenyl): A singlet around δ 7.5-7.7 ppm (2H), corresponding to the two equivalent protons on the phenyl ring. - Thiazole Protons: A singlet for the H5 proton around δ 7.2-7.4 ppm and a singlet for the H2 proton at a lower field, around δ 8.7-8.9 ppm.[1] - Methoxy Protons: A sharp singlet around δ 3.7-3.9 ppm (3H). - tert-Butyl Protons: A sharp, intense singlet around δ 1.4-1.5 ppm (18H), characteristic of the two equivalent tert-butyl groups. |
| ¹³C NMR | - Aromatic Carbons (Phenyl): Signals expected in the δ 120-160 ppm range. The carbon bearing the methoxy group would be downfield (around δ 158-160 ppm), and the carbons bearing the tert-butyl groups would be around δ 140-145 ppm. - Thiazole Carbons: C4 and C5 are expected around δ 135-155 ppm, while the more electron-deficient C2 is expected further downfield, around δ 150-155 ppm. - Methoxy Carbon: A signal around δ 55-60 ppm. - tert-Butyl Carbons: Two signals are expected: one for the quaternary carbons around δ 35 ppm and one for the methyl carbons around δ 30 ppm. |
| FT-IR (cm⁻¹) | - Aromatic C-H Stretch: ~3100-3000 cm⁻¹. - Aliphatic C-H Stretch: ~2960-2850 cm⁻¹ (strong, from tert-butyl and methoxy groups). - Aromatic C=C Stretch: ~1600 and ~1480 cm⁻¹. - Thiazole Ring Vibrations: Characteristic bands in the 1550-1300 cm⁻¹ region. - C-O Stretch (Aryl Ether): A strong band around 1250-1200 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): The exact mass of the molecular ion peak would be the primary indicator. - Fragmentation: A characteristic fragmentation pattern would involve the loss of a methyl group (M-15) from a tert-butyl group, leading to a stable tertiary carbocation. Cleavage of the thiazole ring is also possible. |
Chemical Properties and Reactivity
The reactivity of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole is governed by the electronic nature of the thiazole ring and the significant steric and electronic influence of the substituted phenyl group.
Physical Properties
The molecule possesses a large, nonpolar substituted phenyl group and a more polar thiazole heterocycle. This amphipathic nature suggests it will have low solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.[8]
Electronic and Steric Influences
-
Thiazole Ring: The thiazole ring is electron-deficient, particularly at the C2 position, due to the electronegativity of the nitrogen atom.[14][15] Conversely, the C5 position is the most electron-rich carbon and thus the primary site for electrophilic attack.[1]
-
Phenyl Substituent: The 4-methoxy group is an electron-donating group, which activates the phenyl ring towards electrophilic substitution. However, the two ortho tert-butyl groups provide immense steric hindrance, effectively shielding the phenyl ring from most reactions and directing any potential reactivity towards the para position (which is already occupied by the thiazole). This steric shield also influences the conformation of the molecule, likely forcing the thiazole and phenyl rings into a non-planar arrangement.
Reactivity of the Thiazole Ring
The thiazole core is the primary site for chemical modification.
Figure 2: Key reactivity sites on the 4-aryl-1,3-thiazole core. (Diagram is illustrative).
-
Electrophilic Aromatic Substitution: The C5 position is the most susceptible to attack by electrophiles such as halogens (e.g., Br₂, NBS) or nitrating agents.[14] The presence of the electron-rich aryl group at C4 may further activate this position.
-
Deprotonation and Functionalization at C2: The proton at the C2 position is the most acidic on the thiazole ring.[14] It can be readily removed by a strong base like n-butyllithium to generate a 2-lithiothiazole intermediate. This powerful nucleophile can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides), providing a versatile handle for introducing substituents at the C2 position.
-
N-Alkylation: The lone pair of electrons on the N3 nitrogen makes it nucleophilic.[14] It can react with alkyl halides to form a quaternary thiazolium salt. This modification can significantly alter the electronic properties and biological activity of the molecule.
Radical Scavenging and Antioxidant Potential
While the methoxy group prevents the classic hydrogen atom donation of a phenol, the electron-rich nature of the 3,5-di-tert-butyl-4-methoxyphenyl moiety still imparts significant antioxidant properties. It can stabilize radical species and is resistant to oxidative degradation. This inherent stability can be advantageous in biological systems prone to high levels of oxidative stress. Thiazole derivatives themselves have also been reported to possess antioxidant activity, suggesting a potentially synergistic effect in the target molecule.[16][17][18]
Potential Applications in Drug Discovery and Materials Science
The unique hybrid structure of 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole suggests several promising avenues for research and development.
-
Anti-inflammatory Agents: Many 4-aryl-1,3-thiazole derivatives are known to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).[19][20] The antioxidant moiety could further contribute to anti-inflammatory effects by quenching reactive oxygen species (ROS) that perpetuate inflammation.
-
Anticancer Agents: The thiazole nucleus is a common feature in anticancer drugs.[21] Furthermore, sterically hindered phenols can exhibit a "chameleonic" effect, acting as antioxidants in healthy cells but becoming pro-oxidant and cytotoxic in the high-ROS environment of tumor cells.[7] This dual-action potential makes the target compound an intriguing candidate for oncology research.
-
Antimicrobial Agents: Thiazole derivatives have a long history of use as antimicrobial agents.[16][22] The lipophilic nature of the di-tert-butylphenyl group could enhance membrane permeability, potentially improving efficacy against a range of bacterial and fungal pathogens.
-
Stabilizers and Advanced Materials: The exceptional antioxidant properties derived from the hindered phenol ether make this molecule a candidate as a stabilizer for polymers, lubricants, and other organic materials susceptible to oxidative degradation.[4][8]
Conclusion
4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole is a thoughtfully designed molecule that merges the rich therapeutic potential of the thiazole heterocycle with the robust stabilizing and antioxidant properties of a sterically hindered phenol ether. Based on established chemical principles, it can be synthesized efficiently via the Hantzsch reaction. Its reactivity is centered on the thiazole ring, offering multiple sites for further functionalization, while the bulky aryl substituent provides steric protection and confers antioxidant potential. This unique combination of properties makes it a highly attractive scaffold for the development of novel therapeutics in inflammation, oncology, and infectious diseases, as well as for applications in materials science. Further empirical investigation into its synthesis and biological activity is strongly warranted.
References
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Thiazole. (n.d.). In Wikipedia.
- A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. (n.d.).
- Chemistry of the thiazoles. (n.d.). Proceedings of the Indian Academy of Sciences - Section A.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules.
- Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Arom
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2026). Chemistry & Biodiversity.
- Synthesis of thiazoles. (n.d.). Organic Chemistry Portal.
- Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
- Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). Molecules.
- Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024).
- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). Heliyon.
- Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020). Molecules.
- Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. (2021).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). World Journal of Pharmacy and Pharmaceutical Sciences.
- 2,6-Di-tert-butylphenol. (n.d.). In Wikipedia.
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (n.d.).
- 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. (n.d.).
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Mini-Reviews in Medicinal Chemistry.
- 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). Memorias do Instituto Oswaldo Cruz.
- 2,6-Di-tert-butylphenol | 128-39-2. (n.d.). ChemicalBook.
- Review of the synthesis and biological activity of thiazoles. (2020). Journal of the Serbian Chemical Society.
- THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. (n.d.). Chemistry of Heterocyclic Compounds.
- Thiazole, 4-phenyl-. (n.d.). PubChem.
- Phenol (bio)isosteres in drug design and development. (2024). Archiv der Pharmazie.
- 2,6-Bis(tert-butyl)phenol. (n.d.). NMPPDB.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. (2010). Journal of Heterocyclic Chemistry.
- raw material 2,6-Di-tert-butylphenol. (n.d.). Echemi.
- 3,5-Di-tert-butyl-4-methoxytoluene|CAS 1518-53-2. (n.d.). Benchchem.
- Phenol (bio)isosteres in drug design and development. (2024).
- Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. (n.d.). Benchchem.
- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2009). Bioorganic & Medicinal Chemistry.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 5. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 6. mdpi.com [mdpi.com]
- 7. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 9. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. synarchive.com [synarchive.com]
- 12. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole, 4-phenyl- | C9H7NS | CID 74581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. ias.ac.in [ias.ac.in]
- 16. chemrevlett.com [chemrevlett.com]
- 17. Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. journaljpri.com [journaljpri.com]
